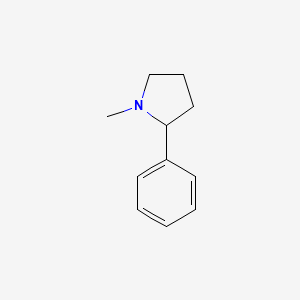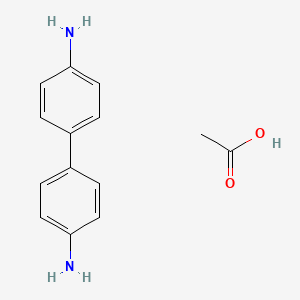
Benzidine acetate
Übersicht
Beschreibung
Benzidine acetate is a derivative of Benzidine . Benzidine is a manufactured chemical that does not occur naturally. It is a crystalline solid that may be grayish-yellow, white, or reddish-gray . Benzidine acetate is described as white or nearly white crystals, soluble in water, acetic acid, and hydrochloric acid .
Synthesis Analysis
Benzidine is prepared in a two-step process from nitrobenzene. First, the nitrobenzene is converted to 1,2-diphenylhydrazine, usually using iron powder as the reducing agent. Treatment of this hydrazine with mineral acids induces a rearrangement reaction to 4,4’-benzidine . A study also mentions a benzidine-based azomethine derivate and its two derivatives have been designed, synthesized, and characterized .Molecular Structure Analysis
While specific details about the molecular structure of Benzidine acetate were not found, Benzidine itself is an organic compound with the formula (C6H4NH2)2 . It is an aromatic amine .Chemical Reactions Analysis
Benzidine derivatives have been evaluated as electroactive molecules for organic redox flow batteries . These redox indicators are novel electroactive materials that can perform multielectron transfers in aqueous media .Physical And Chemical Properties Analysis
Benzidine acetate is white or nearly white crystals, soluble in water, acetic acid, and hydrochloric acid . Benzidine is poorly soluble in cold water but can be recrystallized from hot water, where it crystallizes as the monohydrate .Wissenschaftliche Forschungsanwendungen
1. Environmental and Health Impact Studies
- Textile Dye Removal: Benzidine is used in producing dyes, found to be carcinogenic. The study by Sakthisharmila, Palanisamy, & Manikandan (2018) focuses on the electrochemical process efficiency in removing benzidine-based dyes. The process involves using ferrous and aluminum hydroxides, achieving significant dye removal and degradation of azo bonds.
- Reproductive Health Risks: A study by Saad et al. (2016) highlights the impact of environmental pollutants like benzidine on reproductive health, particularly its association with recurrent spontaneous abortion.
2. Chemical Analysis and Detection Techniques
- Benzidine Detection in Workplace Air: Jeżewska and Woźnica (2021) developed a method for determining benzidine in air, crucial for occupational safety due to its carcinogenic nature. This method offers precise detection at very low levels, enhancing workplace safety (Jeżewska & Woźnica, 2021).
- Rapid Determination in Water: Zhang, Tang, Xu, Zhang, Cheng, & Wang (2018) presented a method for the rapid determination of benzidine in surface water, critical for environmental monitoring (Zhang et al., 2018).
3. Industrial and Synthetic Chemistry Applications
- C-H Activation Studies: Studies like Cook and Sanford (2015) focus on the impact of ligands on the catalysis of benzidine derivatives, contributing to the understanding of complex chemical reactions (Cook & Sanford, 2015).
- Graphene Material Production: Vermisoglou et al. (2017) explored the use of benzidine for the production of graphene-based materials, showing its multifunctional role in the reduction and exfoliation of graphite oxide (Vermisoglou et al., 2017).
4. Forensic Applications
- DNA Analysis in Bloodstains: Jin, Ba, Zhu, Ma, Shi, Liu, & Lin (2018) researched the impact of benzidine testing on DNA analysis in bloodstains, providing insights for forensic investigations (Jin et al., 2018).
5. Medical and Biological Research
- Cancer Research: Sun, Tao, Deng, Zhou, Sun, Li, Yu, & Zhong (2018) explored the role of benzidine in inducing epithelial–mesenchymal transition in bladder cancer cells, revealing its mechanism via the ERK5 pathway (Sun et al., 2018).
- Developmental Toxicity in Zebrafish: Chen, Hsu, Wu, Yeh, Tsai, Hseu, & Hsu (2014) studied the toxic effects of benzidine exposure on zebrafish development, particularly on brain and neuron development (Chen et al., 2014).
Safety And Hazards
Benzidine is highly toxic and can be absorbed through the respiratory tract, skin, and digestive tract. It is a carcinogen and both solid and vapor are quickly absorbed through the skin, causing blood damage and causing bladder cancer . Mistakenly eating it can cause nausea, vomiting, liver, and kidney damage .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
acetic acid;4-(4-aminophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.C2H4O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAECWZSULYTBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52754-64-0, 92-87-5 (Parent) | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52754-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzidine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036341272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70189876 | |
| Record name | Benzidine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzidine acetate | |
CAS RN |
36341-27-2, 52754-64-0 | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, acetate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36341-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzidine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036341272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzidine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzidine acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZIDINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY37XD9QQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



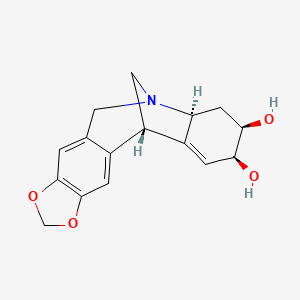
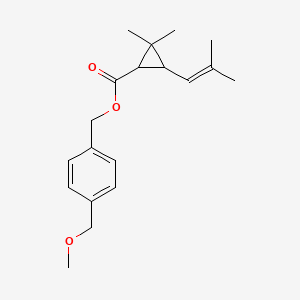
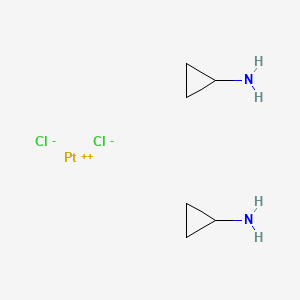
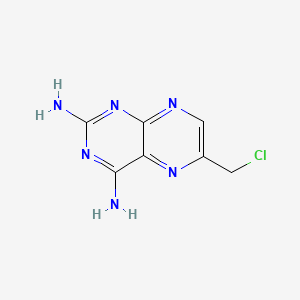
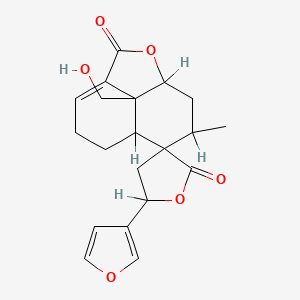
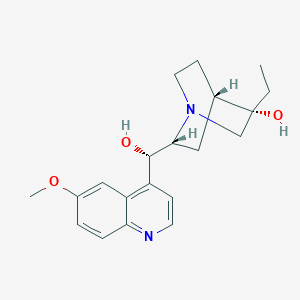
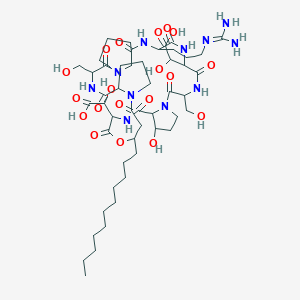
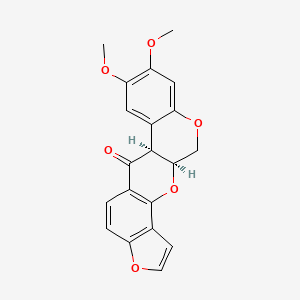

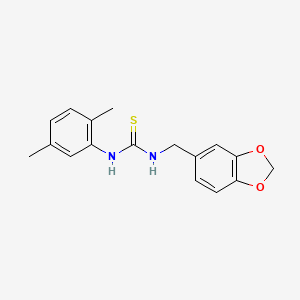
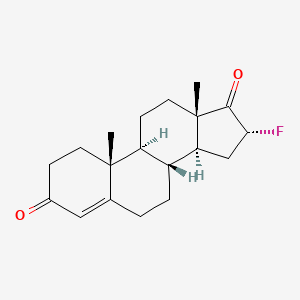
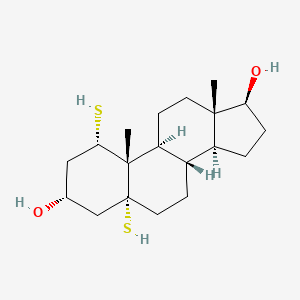
![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)
